molecular formula C27H32N4O4S B2691411 (E)-2-cyano-3-(4-methoxyphenyl)-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide CAS No. 1164546-56-8

(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide

Cat. No.: B2691411
CAS No.: 1164546-56-8
M. Wt: 508.64
InChI Key: HJHXFSXDTWJOQS-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a synthetic organic compound provided for research and development purposes. This molecule features a prop-2-enamide core structure, substituted with a cyano group and a 4-methoxyphenyl ring, which is characteristic of a chalcone-derived scaffold. The anilide nitrogen is connected to a complex phenyl ring system further substituted with two piperidine groups, one directly linked and the other as a sulfonamide. This structural motif, particularly the piperidine and sulfonyl groups, is often explored in medicinal chemistry for its potential to interact with various enzymatic targets . The presence of these functional groups suggests potential for this compound to be investigated as a protein-protein interaction inhibitor or as a modulator of specific signaling pathways. Researchers may find value in using this chemical as a building block for further synthetic elaboration or as a probe in high-throughput screening assays to identify new biological activities. This product is intended for laboratory research use only by trained professionals. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4S/c1-35-23-10-8-21(9-11-23)18-22(20-28)27(32)29-25-19-24(36(33,34)31-16-6-3-7-17-31)12-13-26(25)30-14-4-2-5-15-30/h8-13,18-19H,2-7,14-17H2,1H3,(H,29,32)/b22-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHXFSXDTWJOQS-RELWKKBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCCCC3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(4-methoxyphenyl)-N-(2-piperidin-1-yl-5-piperidin-1-ylsulfonylphenyl)prop-2-enamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in pharmacology, focusing on its anti-inflammatory properties and potential therapeutic uses.

Chemical Structure and Synthesis

The compound features a cyano group , methoxyphenyl group , and piperidinylphenyl group , which contribute to its biological activity. The synthesis typically involves a multi-step process, including:

  • Knoevenagel Condensation : Reaction between 4-methoxybenzaldehyde and malononitrile.
  • Subsequent Addition : Incorporation of 4-(piperidin-1-yl)aniline.
  • Reaction Conditions : Often requires a base like piperidine and solvents such as ethanol under reflux conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Enzymes : Potential inhibition of enzymes involved in inflammatory pathways.
  • Receptors : Modulation of receptor activity related to pain and inflammation.

These interactions can lead to alterations in cellular pathways, ultimately affecting biological processes such as cytokine production.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to modulate inflammatory responses:

  • Cytotoxicity Assays : Evaluated using macrophage cell lines (e.g., J774), showing non-cytotoxic concentrations that effectively reduce pro-inflammatory cytokines.
    Concentration (μM)IL-1β Production (%)TNFα Production (%)
    253040
    505060

In Vivo Studies

In vivo models have further validated the anti-inflammatory potential:

  • CFA-Induced Paw Edema Model : Significant reduction in paw swelling observed at doses of 100 mg/kg.
  • Zymosan-Induced Peritonitis : Reduction in leukocyte migration by up to 90% at optimal doses.

Case Studies

Recent research has highlighted the compound's efficacy in various experimental models:

  • Study on Anti-inflammatory Activity :
    • Conducted using CFA-induced paw edema.
    • Results indicated significant edema reduction comparable to standard anti-inflammatory drugs like dexamethasone.
  • Molecular Docking Studies :
    • Investigated potential interactions with targets such as LT-A4-H, PDE4B, and COX-2.
    • Showed promising binding affinities, suggesting a mechanism for its anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs from the literature include:

Compound Name Substituents (R₁, R₂) Yield (%) Melting Point (°C) Source
2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) R₁: 4-OCH₃; R₂: 4-SO₂NH₂ 90 292
2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) R₁: 4-Cl; R₂: 4-SO₂NH₂ 63 286
3-(7-Hydroxy-2-oxo-2H-chromen-8-yl)-2-(piperidine-1-carbonyl)-acrylonitrile (4b) R₁: Coumarin; R₂: Piperidine N/A N/A
2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[1-(4-methoxyphenyl)ethyl]-acrylamide (4f) R₁: Coumarin; R₂: 4-Methoxyphenyl N/A N/A
Key Observations:
  • Methoxy vs. Chloro Substituents : Compound 5b (4-OCH₃) exhibits a higher yield (90%) and melting point (292°C) compared to 5c (4-Cl, 63% yield, 286°C), suggesting that electron-donating groups like methoxy enhance synthetic efficiency and thermal stability .
  • Piperidinyl Groups : The target compound’s bis-piperidinyl sulfonylphenyl group likely increases steric hindrance and solubility compared to simpler sulfamoylphenyl analogs (e.g., 5b , 5c ). Piperidine-containing compounds (e.g., 4b ) are often prioritized in drug design for improved pharmacokinetics .
Antifungal Activity ():

Coumarin-acrylonitrile hybrids (e.g., 4a–4k ) demonstrate significant antifungal activity against Candida albicans and Aspergillus niger. For example:

  • 4b (piperidine substituent) and 4f (4-methoxyphenyl ethyl group) showed potent inhibition zones, with MICs comparable to fluconazole .
  • The cyano group and enamide backbone are critical for bioactivity, likely through interactions with fungal enzyme active sites.
Implications for the Target Compound:

The sulfonyl group may further enhance target binding via polar interactions .

Structural Validation and Computational Insights

  • Crystallographic Methods : Analogs like 5b and 5c were validated using IR, NMR, and mass spectrometry . The bis-piperidinyl sulfonyl group in the target compound may require advanced techniques (e.g., X-ray crystallography via SHELX ) for precise conformational analysis.

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